![molecular formula C11H7F3O B12521617 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one CAS No. 681432-15-5](/img/structure/B12521617.png)
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butynone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with various reagents. One common method includes the use of diphenyldiazomethane in ethyl ether at 20°C, which leads to the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole through a [3+2]-cycloaddition reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one involves its interaction with molecular targets through various pathways:
類似化合物との比較
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Shares a similar structure but lacks the butynone moiety.
4-(Trifluoromethyl)phenylacetylene: Contains the trifluoromethyl group and phenyl ring but differs in the alkyne position.
特性
CAS番号 |
681432-15-5 |
|---|---|
分子式 |
C11H7F3O |
分子量 |
212.17 g/mol |
IUPAC名 |
4-[4-(trifluoromethyl)phenyl]but-3-yn-2-one |
InChI |
InChI=1S/C11H7F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,1H3 |
InChIキー |
KVROLDLJNLTIEV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
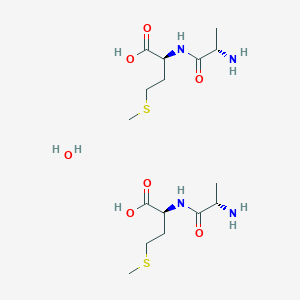
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
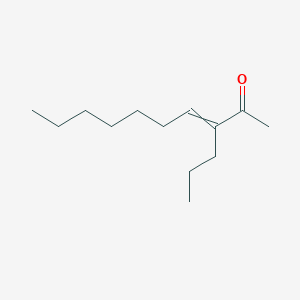
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

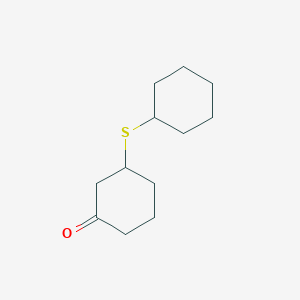
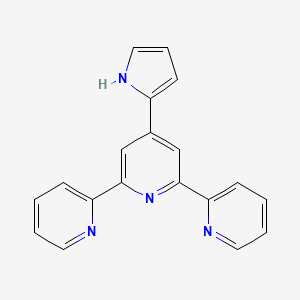
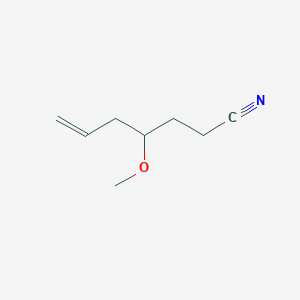
![Guanidine, [[3,5-bis(pentadecyloxy)phenyl]methyl]-](/img/structure/B12521584.png)
![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
